molecular formula C8H7N3O2 B15170352 4-Cyanophenyl N'-hydroxycarbamimidate CAS No. 651306-31-9

4-Cyanophenyl N'-hydroxycarbamimidate

Cat. No.: B15170352
CAS No.: 651306-31-9
M. Wt: 177.16 g/mol
InChI Key: IRDXFEDJPIVKJH-UHFFFAOYSA-N
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Description

4-Cyanophenyl N'-hydroxycarbamimidate is a chemical compound with the molecular formula C8H7N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl N'-hydroxycarbamimidate typically involves the reaction of 4-cyanophenol with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate carbamimidic acid, which then reacts with 4-cyanophenol to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl N'-hydroxycarbamimidate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines and other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.

Scientific Research Applications

4-Cyanophenyl N'-hydroxycarbamimidate has several scientific research applications across different fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Cyanophenyl N'-hydroxycarbamimidate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.

Comparison with Similar Compounds

4-Cyanophenyl N'-hydroxycarbamimidate is similar to other carbamimidic acid derivatives, such as hydroxycarbamimidic acid esters and other phenyl derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:

  • Hydroxycarbamimidic acid esters: These compounds share the carbamimidic acid functional group but differ in their phenyl substituents.

  • Other phenyl derivatives: Compounds with different substituents on the phenyl ring, such as nitrophenyl or methoxyphenyl derivatives.

Properties

CAS No.

651306-31-9

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

(4-cyanophenyl) N'-hydroxycarbamimidate

InChI

InChI=1S/C8H7N3O2/c9-5-6-1-3-7(4-2-6)13-8(10)11-12/h1-4,12H,(H2,10,11)

InChI Key

IRDXFEDJPIVKJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=NO)N

Origin of Product

United States

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